molecular formula C7H13N3O2S B4686208 N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4686208
M. Wt: 203.26 g/mol
InChI Key: YOTIZYDEDDEXDP-UHFFFAOYSA-N
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Description

N-Ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research due to its core pyrazole-sulfonamide scaffold. This scaffold is recognized as a privileged structure in drug discovery, known to confer key physicochemical properties and the ability to interact with a range of biological targets . Researchers investigate this class of compounds for their potential to exhibit diverse pharmacological activities, which may include antiproliferative and enzyme inhibitory effects, based on studies of structurally related molecules . The pyrazole-sulfonamide moiety is a prominent pharmacophore in numerous pharmaceutically active compounds . Sulfonamide derivatives are particularly noted for their high affinity as inhibitors of metalloenzymes, such as the carbonic anhydrase (CA) family of enzymes . Inhibitors of these enzymes are relevant for research into treatments for conditions like glaucoma, epilepsy, and edema . Furthermore, related compounds are also explored for their potential as cholinesterase (ChE) inhibitors, a key target in Alzheimer's disease research . The presence of the N-ethyl substituent in this specific compound allows researchers to study the effects of alkyl chain modification on the molecule's bioavailability, metabolic stability, and binding affinity. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Properties

IUPAC Name

N-ethyl-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-4-9-13(11,12)7-5-8-10(3)6(7)2/h5,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTIZYDEDDEXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(N(N=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 1,3-diketones or hydrazines, to form the pyrazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the ethyl and methyl groups. This can be done using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features, physicochemical properties, and biological activities of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide and related compounds from the evidence:

Compound Name (Source) Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
This compound N-ethyl, 1,5-dimethyl, 4-sulfonamide ~203.07 (calculated) High solubility (inferred); unreported bioactivity
Compound 5g () 4-MeSO2Ph, 2-naphthyl substituents 603.24 Demonstrated anti-inflammatory activity in biological assays
Compound 27 () 4-butyl-3,5-dimethylpyrazole, 3-pyridinesulfonamide ~603 (calculated) Structural stability via crystallography; moderate enzyme inhibition
Compound 4h () 4-FPh, SO2NH2 substituents 630.10 Enhanced antimicrobial activity due to fluorophenyl group
N-(1,5-dimethyl-3-oxo-2-phenyl-... () 4-methyl-benzenesulfonamide, 3-oxo group Not reported Crystal structure resolved via SHELX; hydrogen-bonding network observed

Key Observations:

Substituent Effects on Bioactivity :

  • Bulky aryl groups (e.g., naphthyl in Compound 5g) correlate with improved anti-inflammatory activity, likely due to enhanced target binding .
  • Fluorinated analogs (e.g., Compound 4h) exhibit heightened antimicrobial properties, attributed to increased lipophilicity and membrane penetration .
  • The simpler substituents (ethyl, methyl) in the target compound may favor solubility but reduce target specificity compared to aryl-substituted analogs.

Physicochemical Properties :

  • The target compound’s lower molecular weight (~203.07) suggests superior solubility in polar solvents compared to higher-weight analogs (e.g., 603–630 g/mol) .
  • Crystallographic data for analogs (e.g., ) highlight the role of sulfonamide groups in forming hydrogen bonds, which could stabilize the target compound’s solid-state structure .

Synthetic Routes :

  • Similar to Compound 4a’s synthesis (), the target compound may be synthesized via condensation of ethylamine with a pre-functionalized pyrazole-sulfonamide intermediate.

Methodological Considerations

The structural determination of pyrazole sulfonamides often relies on X-ray crystallography using programs like SHELXL (). For example, utilized SHELX software to resolve hydrogen-bonding patterns, a method applicable to the target compound’s analysis . Additionally, biological evaluations of analogs typically involve in vitro assays for enzyme inhibition or antimicrobial activity, though such data for the target compound are yet to be published .

Biological Activity

N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the class of pyrazole derivatives, characterized by its unique molecular structure, which includes a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O₂S, with a molecular weight of approximately 189.24 g/mol. The structural features include:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Substituents : An ethyl group at the nitrogen position and two methyl groups at the 1 and 5 positions, along with a sulfonamide group at the 4 position.

This specific substitution pattern enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets effectively.

This compound exhibits significant biological activity primarily through its role as an enzyme inhibitor . The sulfonamide group allows it to mimic natural substrates, facilitating binding to enzyme active sites. This interaction can disrupt normal enzymatic activity involved in inflammatory pathways and other biochemical processes .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes associated with inflammatory responses. For instance, studies have shown that it may target enzymes involved in the metabolic pathways related to inflammation, leading to altered cellular functions and potential therapeutic effects in conditions characterized by enzyme dysregulation .

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. Various pyrazole derivatives have demonstrated antiproliferative effects against multiple cancer cell lines. The compound has been investigated for its efficacy against:

  • Breast cancer (MCF7)
  • Lung cancer (A549)
  • Colorectal cancer (HCT116)

In vitro assays have reported IC₅₀ values indicating significant cytotoxicity against these cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Table 1: Biological Activity Data of this compound

Cell Line IC₅₀ (µM) Type of Activity
MCF73.79Antiproliferative
A54914.5Anticancer
U937Not specifiedCytotoxicity assessment

These findings indicate that this compound possesses promising anticancer properties and warrants further exploration in drug development contexts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound Name Structural Characteristics Biological Activity
N-methyl-1H-pyrazole-4-sulfonamideMethyl substitution at nitrogen positionAnticancer
3,5-dimethyl-1H-pyrazole-4-sulfonamideDimethyl substitutions at 3 and 5 positionsAntiproliferative
Ethyl-substituted pyrazolesVarious substitutions on the pyrazole ringEnzyme inhibition

These comparisons illustrate that while structural similarities exist among these compounds, the unique substitution pattern of this compound contributes to its distinctive biological profile .

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Replace THF with cyclopentyl methyl ether (CPME), a safer solvent. Catalytic methods (e.g., 5 mol% DMAP) reduce reagent use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
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N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide

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